molecular formula C21H15N3O2 B11103080 2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone

2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone

Cat. No.: B11103080
M. Wt: 341.4 g/mol
InChI Key: YUSWTGRUQGZWQL-UHFFFAOYSA-N
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Description

2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with triazenyl compounds. One common method is the condensation reaction between 1,4-diaminoanthraquinone and 4-methylphenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated purification systems. The choice of solvents and reaction conditions is carefully controlled to ensure consistent quality and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone group to hydroquinone.

    Substitution: The triazenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The triazenyl group plays a crucial role in these interactions, enhancing the compound’s ability to bind to molecular targets and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone is unique due to the presence of the triazenyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)iminohydrazinyl]anthracene-9,10-dione

InChI

InChI=1S/C21H15N3O2/c1-13-6-8-14(9-7-13)22-24-23-15-10-11-18-19(12-15)21(26)17-5-3-2-4-16(17)20(18)25/h2-12H,1H3,(H,22,23)

InChI Key

YUSWTGRUQGZWQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NNC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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